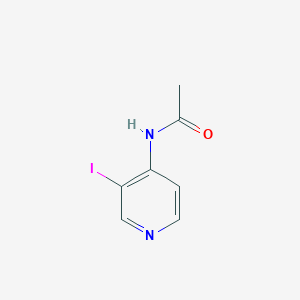

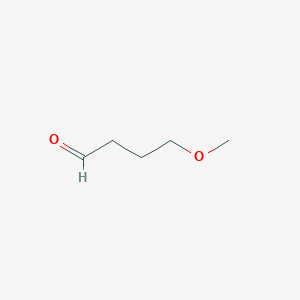

3-Methyl-3-(methylsulfonyl)but-1-yne

Übersicht

Beschreibung

3-Methyl-3-(methylsulfonyl)but-1-yne is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 . It is used as an intermediate for pharmaceuticals, in cosmetics, and in chemical research . It also serves as a precursor in the development of agrochemicals and is used as a reagent in research laboratories .

Physical And Chemical Properties Analysis

The predicted boiling point of 3-Methyl-3-(methylsulfonyl)but-1-yne is 253.9±23.0 °C and its predicted density is 1.104±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophile-Induced Cyclization Reactions

3-Methyl-3-(methylsulfonyl)but-1-yne has been utilized in various synthesis and cyclization reactions. Christov and Ivanov (2004) described a method for synthesizing 3-methyl-1-methylsulfonylpenta-1,2,4-triene via sigmatropic rearrangement, which further reacts with electrophiles like halogenation agents and phenylsulfenyl chlorides to form various heterocyclic products (Christov & Ivanov, 2004).

Polysulfones as Organic Catalysts

Marković (2005) discussed the use of polysulfones, derived from reactions involving sulfur dioxide, as organic catalysts. These catalysts facilitate various chemical reactions, including selective cleavage of certain ethers and silylation of alcohols and oximes (Marković, 2005).

High-Temperature Thermoplastic Composite Materials

Reinhardt and Arnold (1981) explored the preparation of high-molecular-weight polysulfones containing 1,3-enyne linkages. These polymers, suitable as high-temperature thermoplastic composite materials, exhibit high glass transition temperatures and undergo curing reactions upon heating (Reinhardt & Arnold, 1981).

Direct C-H Methylsulfonylation of Alkenes

In 2019, He, Gong, Rojsitthisak, and Wu described a method for the direct C-H methylsulfonylation of alkenes. This process uses sodium metabisulfite as a surrogate for sulfur dioxide, providing a convenient approach to produce (E)-2-methyl styrenyl sulfones (He, Gong, Rojsitthisak, & Wu, 2019).

Radical Relay Strategy in Organic Synthesis

Gong, Wang, Ye, and Wu (2019) developed a radical relay strategy for synthesizing 3-(methylsulfonyl)benzo[b]thiophenes. This method involves a photoinduced sulfonylation under mild conditions, highlighting the importance of methyl radicals in the synthesis of methylsulfonyl-containing compounds (Gong, Wang, Ye, & Wu, 2019).

Intercalating Nucleic Acids

Aly, Wamberg, and Pedersen (2005) used isopropylidene-protected 4-O-(methylsulfonyl)butane-1,2,4-triol for alkylation of hydantoin, producing compounds that stabilize DNA triplexes. This demonstrates the potential of such compounds in nucleic acid research (Aly, Wamberg, & Pedersen, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-3-methylsulfonylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-5-6(2,3)9(4,7)8/h1H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWUIROEZGTISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-(methylsulfonyl)but-1-yne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester](/img/structure/B3115687.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)